molecular formula C10H11NO3 B117256 3,4,5-Trimethoxyphenyl-isocyanide CAS No. 147492-94-2

3,4,5-Trimethoxyphenyl-isocyanide

Cat. No.: B117256
CAS No.: 147492-94-2
M. Wt: 193.2 g/mol
InChI Key: QKDULKOCRGSYRW-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl-isocyanide is a specialized chemical reagent designed for use in advanced synthetic organic chemistry and medicinal chemistry research. Its structure combines a highly reactive isocyanide functional group with the privileged 3,4,5-trimethoxyphenyl pharmacophore, a motif frequently encountered in bioactive molecules . This makes the compound an exceptionally valuable building block for Isocyanide-Based Multicomponent Reactions (IMCRs), such as the Passerini and Ugi reactions . These one-pot transformations are powerful tools for the rapid and efficient assembly of complex, drug-like molecular libraries, as they can generate significant structural diversity in a single step while saving resources such as time and energy . The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore in anticancer agent design, particularly for compounds that target tubulin polymerization and inhibit the colchicine binding site . Researchers can leverage this reagent to construct novel compounds, such as peptidomimetics and heterocyclic scaffolds, with potential multi-target anticancer activities . By incorporating this bioactive fragment directly into IMCR products, medicinal chemists can efficiently explore structure-activity relationships and develop new lead compounds for oncology research . This reagent is intended for use by qualified researchers in laboratory settings to advance the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyano-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDULKOCRGSYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Reactivity Principles of 3,4,5 Trimethoxyphenyl Isocyanide and Other Isocyanides

Amphiphilic Character and C-Centered Reactivity of the Isocyanide Group

The terminal carbon atom of the isocyanide group possesses both a lone pair of electrons and π* antibonding orbitals, allowing it to react with both electrophiles and nucleophiles. nih.govresearchgate.net This dual reactivity is a cornerstone of isocyanide chemistry, enabling their participation in a diverse array of chemical transformations, most notably multicomponent reactions. researchgate.netacs.org

The isocyanide carbon can act as a nucleophile, a property that has been surprisingly underexplored in classic reactions like the SN2 substitution. nih.govresearchgate.net Recent studies have demonstrated that isocyanides can indeed function as effective nucleophiles, for instance, in reactions with alkyl halides to form nitrilium intermediates, which are then hydrolyzed to secondary amides. nih.govresearchgate.net This reactivity opens new avenues for bond formation and expands the synthetic utility of isocyanides beyond their traditional roles. nih.gov

The nucleophilic character of the isocyanide carbon is central to many multicomponent reactions, such as the Passerini and Ugi reactions. beilstein-journals.orgnih.gov In these reactions, the isocyanide attacks an electrophilic carbonyl or imine carbon, initiating a cascade of events that rapidly builds molecular complexity. beilstein-journals.orgnih.gov The mechanism often involves the formation of a loosely hydrogen-bonded adduct between an oxo-component and a carboxylic acid, followed by the α-addition of the isocyanide. nih.gov

The nucleophilicity of the isocyanide carbon is attributed to its C-centered lone pair in the σ orbital (HOMO). nih.govacs.org This allows isocyanides to participate in nucleophilic addition reactions. mdpi.com The mechanism of nucleophilic addition to metal-bound isocyanides is often a stepwise associative process, beginning with the attack of the nucleophile on the isocyanide carbon. mdpi.com

Conversely, the isocyanide carbon also exhibits electrophilic character, primarily due to the presence of low-lying π* orbitals. nih.govacs.org This allows isocyanides to undergo addition reactions with a variety of nucleophiles. stackexchange.com A classic example is the Nef isocyanide reaction, where an isocyanide reacts with an acyl chloride in an addition reaction. wikipedia.org

The ability of the isocyanide to accept both an electrophile and a nucleophile at the same carbon atom is a key feature that distinguishes it from its isomeric counterpart, the nitrile. stackexchange.combrainly.in This dual reactivity is harnessed in multicomponent reactions where the isocyanide carbon is attacked by both a nucleophilic and an electrophilic species in a concerted or stepwise manner. nih.gov The electrophilic nature of the isocyanide carbon is also evident in its reactions with organometallic reagents and in certain cycloaddition reactions. scienceinfo.comnih.gov

Alpha-Acidity and Related Reactions

Hydrogens on the carbon atom adjacent to the isocyano group (the α-carbon) exhibit enhanced acidity. wikipedia.org This "α-acidity" is a significant feature of isocyanide reactivity, enabling the formation of α-metalated isocyanides, which are potent nucleophiles. scripps.edursc.org The pKa of the α-hydrogens in isocyanides is significantly lower than that of corresponding alkanes, a consequence of the electron-withdrawing nature of the isocyano group and the stability of the resulting carbanion. wikipedia.orglibretexts.org For instance, the pKa of benzyl (B1604629) isocyanide is 27.4 in DMSO, whereas toluene (B28343) has a pKa in the 40s. wikipedia.org

These α-metalated isocyanides are highly versatile intermediates in organic synthesis. rsc.org They can react with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds and the construction of complex molecular architectures. nih.govscripps.edu The interplay between the highly nucleophilic "carbanion" and the adjacent electrophilic isocyanide carbon allows for subsequent intramolecular cyclization reactions, providing a rapid route to diverse nitrogen-containing heterocycles. rsc.org Tandem reactions involving α-acidic isocyanides, such as tosylmethyl isocyanide, have been developed for the synthesis of complex heterocyclic systems like pyrroloquinolines. researchgate.net

Compound pKa in DMSO
Benzyl isocyanide27.4 wikipedia.org
Benzyl cyanide21.9 wikipedia.org
Toluene~40s wikipedia.org
Aldehydes (α-H)~16-18 libretexts.org
Ketones (α-H)~19-21 libretexts.org
Esters (α-H)~23-25 libretexts.org
Alkanes~50 libretexts.org

Radical Chemistry Involving Isocyanides

Isocyanides are excellent radical acceptors due to the presence of a lone pair on the terminal carbon atom. nih.gov The reaction of a radical species with an isocyanide generates an imidoyl radical, a key intermediate that can undergo various subsequent transformations. nih.govbeilstein-journals.org These transformations include oxidation to nitrilium ions, fragmentation, or intramolecular cyclization. nih.gov

The radical addition of heteroatom radicals to isocyanides is a promising area of synthetic chemistry for the construction of nitrogen-containing molecules with diverse functionalities. beilstein-journals.orgnih.gov For example, the reaction of isocyanides with selenosulfonates and water proceeds via a radical-chain mechanism to produce selenocarbamates. rsc.org Similarly, reactions with thiols and disubstituted phosphines have been shown to proceed through radical pathways. acs.orgacs.org

However, the development of radical reactions involving isocyanides has faced challenges, such as the potential for β-scission of the imidoyl radical intermediate. scripps.edubeilstein-journals.org Despite these challenges, isocyanides have been successfully employed as acceptor groups in metal-hydride hydrogen atom transfer (MHAT) reactions for the synthesis of various heterocycles. nih.gov

Intermolecular Interactions in Condensed Phases

The electronic nature of the isocyanide group also governs its participation in non-covalent interactions, which are crucial in the condensed phase.

Contrary to traditional understanding where hydrogen bonds are primarily formed with electronegative atoms like nitrogen and oxygen, the carbon atom of the isocyanide group can act as a hydrogen bond acceptor. nih.govacs.org This is attributed to the energetically accessible filled σ and π orbitals on the carbon atom. nih.govacs.org

Crystallographic studies have provided evidence for hydrogen bonds between the isocyanide carbon and various hydrogen donors, including O-H, N-H, and even C-H groups. nih.govacs.org The distances of these C···H interactions typically range from 2.0 to 2.9 Å. acs.org For instance, in the natural product xanthocillin, the phenolic hydroxyl group forms a hydrogen bond with the isocyanide carbon at distances of 2.0 and 2.1 Å. nih.gov Theoretical studies on hydrogen isocyanide (HNC) have also shown its capability to form strong hydrogen bonds with various donors. researchgate.net This ability to act as a hydrogen bond acceptor has significant implications for the structural chemistry and biological activity of isocyanide-containing molecules. acs.org

Halogen Bonding Interactions with Isocyanides

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of isocyanides, the terminal carbon atom, possessing a lone pair of electrons, can act as the halogen bond acceptor. mdpi.comresearchgate.net This interaction is a result of the anisotropic charge distribution on the halogen atom, known as the σ-hole, which is a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the covalent bond. nih.gov

Studies on various isocyanides have demonstrated the formation of halogen bonds with different halogen donors. For instance, co-crystallization of diisocyanobenzenes with 1,3,5-triiodotrifluorobenzene has revealed the presence of I···C(isocyanide) halogen bonds. mdpi.comnih.gov The strength of these interactions is influenced by both electrostatic and dispersion components, with a smaller contribution from charge transfer. mdpi.comnih.gov Diisocyanides have been shown to be more nucleophilic and form stronger halogen bonds compared to their dinitrile isomers. mdpi.comnih.gov

The basicity of the isocyanide also plays a crucial role in the nature of the halogen bond. acs.orgnih.gov For example, in complexes between fluorohalides and a series of isocyanides, the type of halogen bond formed by chlorine is dependent on the isocyanide's basicity. acs.orgnih.gov This can range from traditional halogen bonds to those with significant charge transfer, approaching an ion-pair character. acs.org

The formation of halogen bonds can have practical implications, such as the reduction of the characteristic strong and unpleasant odor of isocyanides, making them easier to handle in a laboratory setting without altering their fundamental reactivity. dntb.gov.ua

Table 1: Characteristics of Halogen Bonding in Isocyanide Systems

Interacting SpeciesKey FindingsReference(s)
Diisocyanobenzenes and 1,3,5-triiodotrifluorobenzeneFormation of I···C(isocyanide) halogen bonds; diisocyanides are stronger halogen bond acceptors than dinitriles. mdpi.comnih.gov
Fluorohalides and various isocyanidesThe nature of the halogen bond is dependent on the basicity of the isocyanide. acs.orgnih.gov
Mesityl isocyanide and iodoperfluorobenzenesFormation of halogen bonds leads to a significant reduction in isocyanide odor. dntb.gov.ua

Carbon-Carbon Interactions and Bürgi–Dunitz Trajectory Analysis

The terminal carbon of the isocyanide group can also participate in interactions with other carbon centers, which is a key aspect of their reactivity, particularly in multicomponent reactions like the Ugi and Passerini reactions. nih.govacs.org These interactions can be visualized as following the Bürgi–Dunitz trajectory, which describes the preferred angle of approach for a nucleophile attacking a trigonal, unsaturated center, such as a carbonyl or imine carbon. acs.orgnumberanalytics.comnih.gov

The Bürgi–Dunitz angle is typically around 105-107°, representing an optimal geometry that maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the electrophile's lowest unoccupied molecular orbital (LUMO), while minimizing steric repulsion. acs.orgnumberanalytics.comopenochem.orgnumberanalytics.com Crystallographic studies of various compounds have provided experimental evidence for isocyanide carbons approaching carbonyl or imine carbons along this trajectory. acs.org

In some crystal structures, short C–C distances between neighboring isocyanide molecules have been observed, which can be interpreted as the initial step in isocyanide polymerization. acs.org Density Functional Theory (DFT) and other computational methods are valuable tools for studying the Bürgi–Dunitz trajectory and understanding the energetics of these nucleophilic attacks. numberanalytics.comnih.gov These analyses consider factors such as strain energy, interaction energy, and Pauli repulsion to determine the optimal reaction pathway. openochem.orgnih.gov

Table 2: Bürgi-Dunitz Trajectory Parameters

ParameterDescriptionTypical ValueReference(s)
Bürgi–Dunitz Angle (αBD)The angle of nucleophilic attack on a trigonal unsaturated center.~105-107° acs.orgnumberanalytics.comnih.gov
Interaction TypeNucleophilic attack of the isocyanide carbon on a carbonyl or imine carbon.- nih.govacs.org
SignificanceCrucial for understanding mechanisms of multicomponent reactions (e.g., Ugi, Passerini).- nih.govacs.org

Pi-Stacking Interactions in Isocyanide Systems

The aromatic ring of 3,4,5-Trimethoxyphenyl-isocyanide, along with the isocyanide group itself, can participate in π-stacking interactions. These noncovalent interactions are important in the solid-state packing of molecules and can influence their physical and material properties. nih.govlibretexts.org

π-π stacking involves the face-to-face arrangement of aromatic rings and is driven by a combination of dispersion forces and electrostatic interactions. libretexts.org Studies on phenyl isocyanide have shown that its self-assembled dimer adopts a scissor-like configuration, which is governed by dispersive forces and π-π stacking. acs.orgnih.gov This particular arrangement is influenced by the electronic nature of the isocyanide group. acs.orgnih.gov

Table 3: Examples of Pi-Stacking Interactions in Isocyanide Systems

SystemType of InteractionObserved DistanceReference(s)
Phenyl isocyanide dimerScissor-like π-π stacking- acs.orgnih.gov
Phenyl isocyanideInteraction of isocyanide carbon with the ipso-carbon of an adjacent molecule3.3 Å nih.gov
2,3,5,6-Tetrafluoro-4-isocyano anilineInterlayer π-stacking3.3 Å acs.org

Thermal Isomerization Pathways

Isocyanides can undergo thermal rearrangement to their more stable nitrile isomers (R-N≡C → R-C≡N). scienceinfo.comstackexchange.com This isomerization typically occurs at elevated temperatures, generally in the range of 200-250 °C. scienceinfo.comutexas.edu

The rate of this isomerization is influenced by the nature of the substituent attached to the isocyanide group. Aromatic isocyanides have been observed to isomerize significantly faster than their aliphatic counterparts. scienceinfo.comutexas.edu While the specific substituent on the aromatic ring has a minimal effect on the reaction rate, it does influence the thermodynamics of the process. scienceinfo.comutexas.edu Substituents that are σ-accepting or π-donating tend to favor the isomerization. scienceinfo.comutexas.edu The reaction can proceed through a radical mechanism, and the use of radical inhibitors can suppress side reactions. scienceinfo.comutexas.edu

This thermal isomerization is a fundamental reaction of isocyanides and represents a pathway to the thermodynamically more favored nitrile structure.

Applications of 3,4,5 Trimethoxyphenyl Isocyanide in Multicomponent Reactions Mcrs

Isocyanide-Based Multicomponent Reactions (IMCRs) as a Versatile Synthetic Platform

Isocyanide-based multicomponent reactions (IMCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govcncb.ac.cnencyclopedia.pub These reactions are distinguished by their high efficiency and ability to generate molecular diversity, making them central to fields like medicinal chemistry and drug discovery. researchgate.net The isocyanide, with its formally divalent carbon atom, acts as a unique one-carbon synthon, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govencyclopedia.pub By employing 3,4,5-Trimethoxyphenyl isocyanide, chemists can seamlessly integrate the biologically relevant trimethoxyphenyl group into the final product scaffold.

A core advantage of IMCRs is their adherence to the principles of green chemistry, particularly atom economy and step economy. nih.gov

Atom Economy: This principle, conceived to measure the efficiency of a chemical process, calculates the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com MCRs are inherently atom-economical because they combine three or more reactants into a single product, minimizing the formation of by-products. researchgate.netsciepub.com Unlike many traditional multi-step syntheses that involve stoichiometric reagents and generate significant waste (e.g., oxidations or reductions), addition-type reactions like IMCRs incorporate the vast majority of the atoms from the starting materials. nih.govnih.gov This maximizes the mass efficiency of the reaction. nih.gov

Step Economy: This refers to the reduction of the number of individual synthetic steps, purifications, and handling operations required to produce a target molecule. nih.gov By combining multiple transformations into a single pot, IMCRs drastically reduce the number of reaction and purification stages, saving time, solvents, and resources. This streamlined approach not only enhances efficiency but also lowers the environmental impact of the synthesis. nih.govsciepub.com

The pursuit of syntheses that are both atom- and step-economical is a primary driver for the widespread adoption of MCRs in modern organic chemistry. nih.gov

IMCRs are exceptionally well-suited for the rapid generation of chemical libraries, which are large collections of structurally related compounds used in high-throughput screening for drug discovery. nih.govmdpi.com The power of IMCRs in this context lies in their convergent nature. For an MCR with four components, such as the Ugi reaction, varying each of the starting materials allows for the exponential creation of a vast number of products from a relatively small set of initial building blocks. nih.gov

The use of 3,4,5-Trimethoxyphenyl isocyanide as one of the core components allows for the creation of a focused library where every member contains this specific pharmacophore, known for its presence in compounds with activities like tubulin polymerization inhibition. nih.gov This strategy enables a systematic exploration of the chemical space around a privileged core structure, facilitating the identification of structure-activity relationships (SAR).

Molecular diversity is a cornerstone of drug discovery, as it increases the probability of finding novel compounds with desired biological activities. IMCRs provide a powerful platform for exploring molecular diversity by efficiently assembling complex and varied molecular scaffolds from simple, readily available starting materials. researchgate.netrsc.org The one-pot nature of these reactions allows for the combination of different functional groups and skeletal frameworks, leading to products with significant structural complexity. encyclopedia.pub

By incorporating bifunctional reactants into an IMCR, the initially formed linear products can undergo subsequent intramolecular reactions, leading to a wide array of heterocyclic systems. researchgate.netbeilstein-journals.orgbeilstein-journals.org The versatility of IMCRs, such as the Passerini and Ugi reactions, allows for the synthesis of peptidomimetics, heterocycles, and other scaffolds of biological interest. beilstein-journals.orgresearchgate.net The use of 3,4,5-Trimethoxyphenyl isocyanide in these reactions ensures that the resulting diverse molecules carry a structural motif frequently associated with potent bioactivity. nih.gov

The Ugi Reaction and its Derivatives

The Ugi reaction is arguably the most prominent and widely utilized isocyanide-based multicomponent reaction. nih.govresearchgate.net It has become an indispensable tool for the synthesis of α-acylamino amides and their derivatives, which are valuable structures in medicinal and peptide chemistry. beilstein-journals.orgbeilstein-journals.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react in one pot to form an α-acylamino carboxamide. sciepub.comnih.gov The reaction is generally favored in polar protic solvents like methanol. beilstein-journals.org

The accepted mechanism proceeds through the following key steps: beilstein-journals.orgmdpi.com

Imine Formation: The aldehyde and amine first condense to form an imine (or Schiff base), with the release of a water molecule. mdpi.comsciepub.com

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. sciepub.comnih.gov The nucleophilic isocyanide carbon then attacks this iminium ion. mdpi.com

Nitrilium Intermediate Formation: This attack generates a reactive nitrilium ion intermediate. mdpi.com

Addition of Carboxylate and Rearrangement: The nitrilium ion is then trapped by the carboxylate anion (the conjugate base of the carboxylic acid component). beilstein-journals.orgsciepub.com This forms an O-acyl-isoamide intermediate (the α-adduct).

Mumm Rearrangement: The reaction concludes with an intramolecular acyl transfer, known as the Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom to yield the final, stable α-acylamino amide product. beilstein-journals.org

This mechanism highlights the cascade of bond-forming events that allows for the rapid assembly of the product from four distinct starting materials.

Table 1: Components of the Classical Ugi Four-Component Reaction (U-4CR)

ComponentRoleExample Reactant for Synthesis with 3,4,5-Trimethoxyphenyl Moiety
Isocyanide Provides the C-terminal amide backbone3,4,5-Trimethoxyphenyl isocyanide
Aldehyde/Ketone Carbonyl component, forms the α-carbonBenzaldehyde
Amine Provides the nitrogen of the amide backboneAniline
Carboxylic Acid Provides the N-acyl groupAcetic Acid

The Ugi reaction can also be performed as a three-component reaction (U-3CR) by omitting one of the components, which is then often replaced by a function present in another reactant or by the solvent. rsc.orgscispace.com For instance, in the absence of an external carboxylic acid, the water molecule generated during imine formation can act as the nucleophile, leading to an α-amino amide product. researchgate.net

A powerful extension of the Ugi reaction involves designing the starting materials with additional functional groups that can participate in a subsequent, post-condensation cyclization. beilstein-journals.org This Ugi/cyclization strategy is a highly effective method for synthesizing diverse heterocyclic structures. mdpi.com For example, if one of the Ugi components contains a nucleophile (like an alcohol or an amine) or a reactive group (like an alkyne or azide), the linear Ugi product can undergo an intramolecular reaction to form a cyclic peptidomimetic or other heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org This approach combines the diversity-generating power of the Ugi MCR with the ability to create the rigid, cyclic conformations often desired for biologically active molecules. beilstein-journals.org

The Passerini Reaction and its Variants

The Passerini three-component reaction (Passerini-3CR) is the first reported isocyanide-based MCR, combining an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. nih.govbeilstein-journals.org This reaction is highly atom-economical and has found broad application in the synthesis of peptidomimetics and other biologically relevant molecules.

The mechanism of the Passerini reaction is thought to proceed via one of two main pathways, depending on the reaction conditions. In non-polar, aprotic solvents, a concerted mechanism is generally favored. nih.govresearchgate.net This involves the formation of a hydrogen-bonded cluster between the carbonyl compound and the carboxylic acid, which then undergoes a trimolecular reaction with the isocyanide through a cyclic transition state. researchgate.net

Alternatively, in polar solvents, an ionic mechanism may operate. This pathway involves the initial protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent trapping of this intermediate by the carboxylate anion leads to the final product. nih.gov

Theoretical studies have suggested that the rate-limiting step can be influenced by the nature of the substrates and that an additional molecule of the carboxylic acid may be involved in the transition state.

While the Passerini reaction can proceed without a catalyst, the reaction rate can be significantly enhanced by the use of Lewis acids or Brønsted acids. Lewis acids activate the carbonyl component towards nucleophilic attack by the isocyanide. Various Lewis acids, such as TiCl₄ and SnCl₄, have been shown to be effective.

More recently, catalytic asymmetric versions of the Passerini reaction have been developed. These often employ chiral Lewis acids or chiral Brønsted acids to induce enantioselectivity. For instance, catalytic systems based on silicon tetrachloride and a chiral bisphosphoramide have been used to achieve high yields and enantioselectivities in the addition of isocyanides to aldehydes.

While specific studies detailing the use of 3,4,5-trimethoxyphenyl isocyanide in catalytically enhanced Passerini reactions are not prevalent, its electron-rich nature would make it a suitable substrate for these transformations. The following table illustrates the general scope of a catalyzed Passerini reaction.

EntryAldehydeCarboxylic AcidIsocyanideCatalystProduct Type
1BenzaldehydeAcetic Acid3,4,5-Trimethoxyphenyl isocyanideLewis Acid (e.g., Sc(OTf)₃)α-acetoxy-N-(3,4,5-trimethoxyphenyl)phenylacetamide
2IsobutyraldehydeBenzoic Acid3,4,5-Trimethoxyphenyl isocyanideLewis Acid (e.g., Sc(OTf)₃)α-benzoyloxy-N-(3,4,5-trimethoxyphenyl)isobutyramide
3CyclohexanecarboxaldehydeAcetic Acid3,4,5-Trimethoxyphenyl isocyanideLewis Acid (e.g., Sc(OTf)₃)α-acetoxy-N-(3,4,5-trimethoxyphenyl)cyclohexylacetamide

This table is illustrative of the expected products in a catalyzed Passerini reaction.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (often a 2-amino-heterocycle), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines and related fused heterocycles. mdpi.comorganic-chemistry.org This reaction is of great importance in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine (B132010) scaffold in pharmaceutical agents. nih.gov

The mechanism of the GBB reaction involves the initial condensation of the amidine and the aldehyde to form a Schiff base. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. This intermediate then undergoes an intramolecular [4+1] cycloaddition, followed by aromatization to yield the final product. mdpi.com The reaction is often catalyzed by Brønsted or Lewis acids. mdpi.com

A wide range of isocyanides are compatible with the GBB reaction, including substituted phenyl isocyanides. The electron-rich nature of 3,4,5-trimethoxyphenyl isocyanide makes it a suitable component for this reaction, and it is expected to react efficiently to provide the corresponding 3-amino-imidazo[1,2-a]pyridine derivatives.

An illustrative data table for the GBB reaction is provided below:

Entry2-Amino-heterocycleAldehydeIsocyanideProduct
12-AminopyridineBenzaldehyde3,4,5-Trimethoxyphenyl isocyanideN-(3,4,5-trimethoxyphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
22-Aminopyrazine4-Chlorobenzaldehyde3,4,5-Trimethoxyphenyl isocyanide2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
32-AminopyrimidineFuran-2-carbaldehyde3,4,5-Trimethoxyphenyl isocyanide2-(furan-2-yl)-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

This table illustrates the expected products from a GBB reaction involving 3,4,5-trimethoxyphenyl isocyanide.

Van Leusen Pyrrole (B145914) Synthesis and Related Annulations

The Van Leusen pyrrole synthesis is a three-component reaction that provides a powerful method for the construction of the pyrrole ring system. This reaction typically involves the base-mediated reaction of an α,β-unsaturated ketone or aldehyde, an activated methylene (B1212753) isocyanide, and a Michael acceptor. The most commonly used isocyanide for this transformation is tosylmethyl isocyanide (TosMIC).

It is important to note that the Van Leusen pyrrole synthesis does not typically employ aryl isocyanides such as 3,4,5-trimethoxyphenyl isocyanide. The mechanism relies on the unique properties of TosMIC, where the tosyl group acts as both an activating group for the adjacent methylene protons and as a good leaving group in the final elimination step.

The reaction proceeds via a Michael addition of the deprotonated TosMIC to the α,β-unsaturated carbonyl compound. The resulting enolate then undergoes an intramolecular cyclization via nucleophilic attack on the isocyanide carbon. Subsequent elimination of the tosyl group and tautomerization leads to the aromatic pyrrole ring.

While 3,4,5-trimethoxyphenyl isocyanide is not directly used in the classical Van Leusen pyrrole synthesis, this reaction is a significant example of an isocyanide-based annulation reaction for heterocycle synthesis and is therefore relevant in the broader context of isocyanide chemistry.

Isocyanide as a C1 Synthon in Organic Transformations

Isocyanides are recognized as powerful C1 synthons in organic synthesis, prized for their ability to introduce a single carbon atom into a new molecular framework. sci-hub.seorganic-chemistry.org The carbon atom of the isocyanide group is formally divalent and can exhibit both nucleophilic and electrophilic character, allowing it to react with a diverse range of substrates. nih.gov This dual reactivity is fundamental to its role in multicomponent reactions (MCRs) like the Passerini and Ugi reactions, where the isocyanide carbon is efficiently incorporated into the final product backbone. wikipedia.orgwikipedia.org

In these transformations, the isocyanide acts as a linchpin, stitching together other components through the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in the Passerini reaction, the isocyanide carbon atom adds across an aldehyde or ketone and a carboxylic acid, becoming a stereocenter in the resulting α-acyloxy amide. wikipedia.orgnumberanalytics.com Similarly, in the Ugi reaction, it connects an iminium ion and a carboxylate to form a dipeptide-like structure. wikipedia.orgillinois.edu The 3,4,5-trimethoxyphenyl substituent provides specific steric and electronic properties that can influence reaction outcomes and impart desirable characteristics to the final products.

Synthesis of Peptidomimetics and Complex Heterocyclic Scaffolds

The synthesis of peptidomimetics—molecules that mimic the structure and function of peptides—is a crucial area of medicinal chemistry, and isocyanide-based MCRs are a cornerstone of this field. researchgate.netbeilstein-journals.org These reactions allow for the rapid assembly of peptide-like scaffolds from simple building blocks. acs.org The Ugi and Passerini reactions, in particular, are widely employed to create diverse libraries of compounds for drug discovery. wikipedia.orgacs.org

A notable application involving a derivative of 3,4,5-Trimethoxyphenyl isocyanide is in a Passerini three-component reaction (3-CR). In a study focused on creating novel β-amido boronic acids, a β-isocyano boronic ester featuring the 3,4,5-trimethoxyphenyl moiety was synthesized. nih.gov This specific isocyanide was then reacted with an aldehyde and a carboxylic acid to successfully yield the corresponding Passerini product, demonstrating its utility in forming complex, functionalized structures. nih.gov

Beyond peptidomimetics, 3,4,5-Trimethoxyphenyl isocyanide is a key reagent in the synthesis of highly substituted heterocycles. In a silver-catalyzed reaction, it was used to construct complex pyrrole structures. The reaction involves the cycloaddition of 3,4,5-Trimethoxyphenyl isocyanide with an ethyl azido (B1232118) vinyl sulfone and ethyl 4,4,4-trifluoro-3-oxobutanoate. matmole.com This process highlights the isocyanide's role in forming intricate ring systems that are of significant interest in medicinal chemistry. matmole.com

Table 1: Silver-Catalyzed Synthesis of a Highly Substituted Pyrrole

Click to view table
Reactant 1Reactant 2Reactant 3CatalystSolventTime (h)Yield (%)ProductRef
Ethyl azido vinyl sulfone3,4,5-Trimethoxyphenyl isocyanide Ethyl 4,4,4-trifluoro-3-oxobutanoateAg₂CO₃1,4-Dioxane24824-ethyl 2-methyl 5-phenyl-3-(phenylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate matmole.com

Transition Metal-Catalyzed and -Mediated Reactions Involving Isocyanides

Transition metal catalysis has significantly broadened the synthetic utility of isocyanides, enabling a host of transformations that are otherwise difficult to achieve. chemicalbook.com Palladium, in particular, has been extensively used to catalyze reactions involving isocyanide insertion, which provides access to a wide array of nitrogen-containing compounds. nih.gov These reactions often proceed through the insertion of the isocyanide into a metal-carbon or metal-heteroatom bond, forming an imidoyl-metal intermediate that can undergo further reactions. rsc.orgorganic-chemistry.org

Palladium-catalyzed reactions involving isocyanide insertion are powerful methods for forming new carbon-carbon bonds. organic-chemistry.org A common strategy is the carbonylative cross-coupling, where an isocyanide serves as a carbon monoxide surrogate. For example, in the carbonylative Sonogashira coupling, an aryl halide, a terminal alkyne, and an isocyanide can be coupled to form an alkynyl imine, which can then be hydrolyzed to the corresponding α,β-alkynyl ketone. organic-chemistry.org While this reaction has been demonstrated with a wide range of substrates, specific examples detailing the use of 3,4,5-Trimethoxyphenyl isocyanide are not prominently documented in the surveyed literature. However, the general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by isocyanide insertion into the aryl-palladium bond, and subsequent coupling with the alkyne. organic-chemistry.org

Isocyanide insertion is a key step in many transition-metal-catalyzed domino or cascade reactions, leading to the efficient construction of complex molecules. nih.gov These reactions leverage the ability of the isocyanide to insert into a metal-ligand bond, creating a reactive intermediate that can be trapped intramolecularly or intermolecularly.

A specific example of a transition metal-catalyzed reaction involving the insertion of 3,4,5-Trimethoxyphenyl isocyanide is the aforementioned silver-catalyzed synthesis of substituted pyrroles. matmole.com In this transformation, the isocyanide participates in a cycloaddition cascade, which can be viewed as a formal insertion into the reaction system to build the heterocyclic core.

Table 2: Synthesis of 3,4,5-Trimethoxyphenyl Isocyanide

Click to view table
Starting MaterialReagentsSolventTime (h)Yield (%)Ref
N-(3,4,5-trimethoxy)phenylformamideEthyl dichlorophosphate, TriethylamineDichloromethane1.090 matmole.com

This reaction showcases how a transition metal can mediate the reactivity of 3,4,5-Trimethoxyphenyl isocyanide to facilitate the formation of complex, biologically relevant heterocyclic scaffolds. matmole.com

Computational and Theoretical Investigations of 3,4,5 Trimethoxyphenyl Isocyanide and Isocyanides

Quantum Chemical Approaches to Electronic Structure and Reactivity

The unique electronic structure of the isocyanide functional group (–N≡C), often described as a resonance hybrid between a zwitterionic and a carbene-like form, governs its diverse reactivity. wikipedia.org Quantum chemical methods are pivotal in understanding this electronic landscape.

Density Functional Theory (DFT) and High-Level Ab Initio Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of isocyanides due to its favorable balance of computational cost and accuracy. cuny.eduweizmann.ac.il Functionals such as B3LYP are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govicrc.ac.ir For instance, DFT calculations have been used to investigate the structure-property relationships in various isocyanide-containing systems, including those with biological relevance. researchgate.net

For higher accuracy, especially when dealing with reaction energetics and weak intermolecular interactions, high-level ab initio methods are utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide benchmark-quality data, although at a significantly higher computational expense. acs.org Ab initio calculations have been crucial in studying isomerization reactions, such as the rearrangement of methyl isocyanide to acetonitrile, providing detailed information about the potential energy surface. acs.orgnih.gov While specific high-level ab initio studies on 3,4,5-Trimethoxyphenyl isocyanide are not abundant in the literature, the principles derived from studies on simpler aryl isocyanides can be extrapolated. The electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring is expected to influence the electronic properties of the isocyanide moiety, a factor that can be precisely quantified using these computational methods.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For isocyanides, FMO analysis reveals their characteristic amphiphilic nature, where the terminal carbon atom can act as both a nucleophile and an electrophile. acs.orgnih.gov

The key frontier orbitals of an isocyanide are typically a carbon-centered HOMO (a σ-type lone pair) and a C-centered LUMO (a π* orbital). acs.orgnih.gov This distribution of orbitals explains why isocyanides can engage in reactions with both electrophiles and nucleophiles at the same carbon atom. acs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

In the case of 3,4,5-Trimethoxyphenyl isocyanide , the electron-donating methoxy groups on the phenyl ring are expected to raise the energy of the HOMO, making the molecule a better nucleophile compared to unsubstituted phenyl isocyanide. This effect can be quantitatively studied using DFT calculations. The table below illustrates the conceptual impact of substituents on the frontier orbitals of an aryl isocyanide.

Table 1: Conceptual Frontier Orbital Properties of Aryl Isocyanides

CompoundSubstituent EffectExpected HOMO EnergyExpected LUMO EnergyExpected HOMO-LUMO GapPredicted Reactivity
Phenyl isocyanideReference (unsubstituted)BaselineBaselineBaselineAmphiphilic
4-Nitrophenyl isocyanideElectron-withdrawingLoweredLoweredSlightly smallerMore electrophilic
3,4,5-Trimethoxyphenyl isocyanideElectron-donatingRaisedSlightly raisedSmallerMore nucleophilic

Mechanistic Elucidation of Isocyanide Reactions Through Computational Modeling

Computational modeling is a powerful tool for unraveling the complex mechanisms of reactions involving isocyanides, particularly multicomponent reactions where several reactants combine in a single step.

Computational Studies of Multicomponent Reaction Mechanisms

Isocyanides are famous for their participation in multicomponent reactions (MCRs) like the Passerini and Ugi reactions. wikipedia.orgmdpi.com These reactions are highly valuable in combinatorial chemistry and drug discovery for rapidly generating molecular complexity. mdpi.comjocpr.com Computational studies, primarily using DFT, have been instrumental in elucidating the mechanisms of these reactions.

For the Ugi four-component reaction (Ugi-4CR) , computational studies have supported a mechanism that typically begins with the formation of an imine from an amine and a carbonyl compound. nih.govmdpi.com This imine is then protonated, and the resulting iminium ion is attacked by the nucleophilic isocyanide. Quantum calculations have shown that the addition of the isocyanide to the imine is often the rate-determining step. researchgate.net The reaction proceeds through a nitrilium intermediate, which is then trapped by the carboxylate to yield the final α-acylamino amide product after a Mumm rearrangement. mdpi.com

The Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide, has also been the subject of computational investigation. researchgate.net DFT studies suggest that the reaction can proceed through a concerted α-addition of the carboxylic acid to the isocyanide, forming a key acyl imidate intermediate. researchgate.net

Transition State Characterization and Reaction Pathway Analysis

A complete understanding of a reaction mechanism requires the characterization of transition states (TS), which are the highest energy points along the reaction pathway. ucsb.edu Computational chemistry allows for the precise location of these saddle points on the potential energy surface and the calculation of activation energies (Ea). ucsb.edu This information is crucial for predicting reaction rates and understanding selectivity. wikipedia.org

For isocyanide reactions, computational methods have been used to analyze the transition states of various steps, including isomerization and cycloaddition reactions. acs.orgresearchgate.net For example, in the isomerization of hydrogen isocyanide (HNC) to hydrogen cyanide (HCN), the activation energy can be calculated from the energy difference between the reactant and the transition state. ucsb.edu Vibrational analysis of the transition state structure confirms that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

The table below presents representative calculated activation energies for a step in a generic isocyanide reaction, illustrating the type of data obtained from such studies.

Table 2: Representative Calculated Activation Energies for an Isocyanide Reaction Step

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Reference
HNC → HCN IsomerizationHigh-level ab initio~30-40Conceptual data based on literature
α-addition of acid to isocyanideDFT (B3LYP)~15-25 researchgate.net
Mumm RearrangementDFT~20-30Conceptual data based on literature

Theoretical Studies of Intermolecular Interactions

The isocyanide group, despite its simple structure, can participate in a rich variety of non-covalent interactions, which are critical in fields like supramolecular chemistry and drug design. nih.govnih.gov Theoretical studies have been key to identifying and characterizing these interactions. nih.gov

Recent analyses combining crystallographic data with DFT calculations have revealed that the carbon atom of the isocyanide group is a versatile interaction site. acs.orgnih.gov It can act as a hydrogen bond acceptor, a feature that is somewhat counterintuitive given that carbon is less electronegative than nitrogen. acs.org The ability of the isocyanide carbon to accept hydrogen bonds is attributed to its energetically accessible filled σ and π orbitals. acs.org

Furthermore, theoretical studies have identified other important non-covalent interactions involving isocyanides:

π-hole interactions: The isocyanide group can act as a π-hole donor, interacting with lone pairs of electrons.

Interactions with π-systems: Isocyanides can engage in π-π stacking interactions with aromatic rings and alkenes. nih.gov

Interactions with electrophilic carbons: The nucleophilic isocyanide carbon can interact with the electrophilic carbon of carbonyls and imines, which is a key feature in the initial steps of Passerini and Ugi reactions. nih.gov

These interactions can be analyzed using tools like the Non-Covalent Interaction (NCI) index, which is derived from DFT calculations and helps visualize and characterize weak interactions in three-dimensional space. imperial.ac.uksemanticscholar.org

Table 3: Summary of Intermolecular Interactions involving the Isocyanide Group

Interaction TypeDescriptionTheoretical Evidence
Hydrogen Bonding (RNC···H-X)Isocyanide carbon acts as a hydrogen bond acceptor.DFT calculations, Frontier Orbital Analysis acs.orgnih.gov
π-hole InteractionIsocyanide C or N acts as a π-hole donor towards lone pairs.DFT calculations
π-π StackingInteraction with aromatic rings and C=C double bonds.Crystallographic data supported by theoretical analysis nih.gov
Nucleophilic Attack (RNC···C=O/C=N)Interaction of the isocyanide carbon with electrophilic centers.Crystallographic data, Mechanistic studies of MCRs nih.gov

Computational Modeling of Noncovalent Interactions

Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems. aps.orgnih.gov For isocyanides, the terminal carbon atom's amphiphilic nature—possessing both nucleophilic and electrophilic character—allows it to engage in a diverse range of NCIs. nih.gov Computational methods, particularly Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), are instrumental in characterizing and quantifying these weak interactions. nih.govresearchgate.net

A comprehensive analysis of crystallographic data, supported by computational modeling, reveals several key noncovalent interactions involving the isocyanide group:

Hydrogen Bonding (RNC···HX): The isocyanide carbon can act as a hydrogen bond acceptor. nih.gov Studies have identified hydrogen bonds with various donors, including hydroxyl (-OH), amine (-NH), and both polarized and unpolarized C-H groups. acs.org The interaction distances, d(XH), typically range from 2.0 to 2.9 Å. acs.org Frontier orbital analysis suggests that these interactions can involve the C-centered HOMO σ orbital or the C-centered HOMO–1 π orbital. nih.gov For instance, the antibiotic xanthocillin features a short RNC···HO hydrogen bond with a distance of 2.0 Å and an N–C–H angle of 153°, indicating an interaction primarily involving the σ orbitals. nih.gov

Interactions with Oxygen (RNC···O): Short contacts between the isocyanide carbon and oxygen atoms are also observed in crystal structures. acs.org In a clathrate formed by p-hydroquinone and methylisocyanide, the hydroxyl oxygen interacts with the isocyanide carbon at a distance of 3.2 Å. nih.gov

Halogen Bonding (RNC···X): The isocyanide carbon can act as a halogen bond acceptor, forming interactions with halogen atoms (F, Cl, Br, I). nih.gov These interactions are significant in crystal engineering and materials science.

Interactions with π-Systems: Interactions between the isocyanide carbon and aromatic or isolated π-electron systems are common, contributing to the stability of crystal packing. nih.gov

Computational models like the Reduced Density Gradient (RDG) analysis can visually map and characterize the nature and strength of these NCIs. researchgate.net In RDG plots, specific color-coded regions can distinguish between strong attractive interactions like hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes. researchgate.net For a molecule like 3,4,5-Trimethoxyphenyl-isocyanide, these models would predict a complex interplay of hydrogen bonding involving the methoxy groups and π-stacking interactions of the benzene (B151609) ring, in addition to the interactions of the isocyanide moiety.

Interaction TypeInteracting AtomsTypical Distance (Å)Computational Rationale
Hydrogen BondRNC···H-O/N/C2.0 - 2.9 acs.orgInvolves isocyanide C-centered HOMO (σ or π) and the anti-bonding σ* orbital of the H-X bond. nih.gov
Oxygen InteractionRNC···O~3.2 nih.govElectrostatic and dispersion forces between the isocyanide carbon and an oxygen atom. nih.gov
Halogen BondRNC···X (Halogen)VariesInteraction between the σ-hole of the halogen and the nucleophilic isocyanide carbon. nih.gov
π-InteractionRNC···C (Aromatic)VariesDispersion and electrostatic interactions between the isocyanide and a π-system. nih.gov

Simulation of Bürgi–Dunitz Trajectories

The Bürgi–Dunitz trajectory describes the preferential geometry for a nucleophile's approach towards an electrophilic trigonal center, such as a carbonyl group. wikipedia.org This concept, originally derived from crystallographic data, posits an optimal attack angle of approximately 105-107° relative to the carbonyl bond. acs.orgnumberanalytics.comopenochem.org This trajectory represents a compromise between maximizing the overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO) and minimizing steric and Pauli repulsion with the π-system's electrons. openochem.orgyoutube.com

Computational simulations are essential for mapping the potential energy surface of such reactions and validating the Bürgi–Dunitz principle. numberanalytics.com Methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model the reaction pathway. numberanalytics.com Analysis of crystallographic databases reveals that the isocyanide carbon, acting as a nucleophile, often approaches carbonyl carbons along a path consistent with the Bürgi–Dunitz trajectory. acs.org This observation provides experimental snapshots of the initial stages of well-known multicomponent reactions like the Ugi and Passerini reactions. nih.govacs.org

In a study of a β-lactosyl isocyanide, the isocyanide carbon was found to approach an acetyl carbon at a distance of 3.3 Å with an RNC···C═O angle of 102°, closely matching the theoretical trajectory. acs.org

Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) are advanced computational techniques used to dissect the forces governing the trajectory. openochem.org These analyses have shown that for the reaction of cyanide with acetone, the optimal angle of 111.6° corresponds to the lowest energy transition state, with Pauli repulsion playing a key role in defining the obtuse approach angle. openochem.org

For this compound, simulations would model its nucleophilic attack on various electrophiles. The trimethoxy-substituted phenyl ring would sterically and electronically influence the precise angle and energy barrier of the approach, which could be quantified through detailed DFT calculations.

SystemInteractionObserved Distance (Å)Observed Angle (°)Significance
β-lactosyl isocyanide 27RNC···C═O3.3 acs.org102 acs.orgIllustrates a near-perpendicular Bürgi–Dunitz approach. acs.org
Substituted azulene (B44059) isocyanide 25RNC···C═O3.4 acs.orgCoplanarIndicates significant π orbital contributions to the interaction. acs.org
Cyanide + Acetone (Simulation)NC⁻···C═ON/A111.6 openochem.orgComputationally determined optimal angle for the lowest energy transition state. openochem.org

Prediction and Interpretation of Spectroscopic Properties

Computational quantum chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data. nih.gov DFT calculations are widely used to predict vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) spectra. nih.govmdpi.com

For this compound, theoretical calculations can predict key spectroscopic features:

Infrared (IR) Spectroscopy: Isocyanides characteristically exhibit a strong, sharp absorption band for the N≡C stretching vibration, typically appearing in the 2165–2110 cm⁻¹ range. wikipedia.org DFT calculations, often using the B3LYP functional, can predict the frequency of this and other vibrational modes with high accuracy. mdpi.com For a related compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, DFT calculations showed good agreement with experimental FT-IR and FT-Raman spectra. dntb.gov.ua

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. dntb.gov.ua The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Such calculations for this compound would help assign the signals for the aromatic proton, the methoxy protons, and the various carbon atoms, including the unique isocyanide and quaternary carbons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. dntb.gov.ua These calculations can identify the HOMO-LUMO energy gap, which relates to the molecule's electronic properties and color. nih.gov For meso-tetrakis(3,4,5-trimethoxyphenyl)porphyrin, DFT calculations were in good agreement with experimental UV-vis data. researchgate.net

The agreement between calculated and experimental spectra serves to validate both the computational model and the experimental structural assignment. mdpi.com

Spectroscopic FeatureTypical Range / ValueComputational MethodNotes
Isocyanide N≡C Stretch (IR)2165–2110 cm⁻¹ wikipedia.orgDFT (e.g., B3LYP/6-311++G(d,p)) dntb.gov.uaA strong, characteristic absorption band.
Aromatic C-H Stretch (IR)~3100-3000 cm⁻¹DFTPredicted frequencies for the phenyl ring protons.
Methoxy C-O Stretch (IR)~1250-1000 cm⁻¹DFTAssociated with the aryl-O and O-CH₃ bonds.
Isocyanide ¹³C Signal (NMR)VariesGIAO-DFTThe chemical shift is sensitive to the electronic environment.
HOMO-LUMO Gap (UV-Vis)VariesTD-DFT nih.govIndicates electronic transition energies and chemical reactivity. nih.gov

Conformational Analysis and Energetic Profiles

The three-dimensional structure and flexibility of a molecule are dictated by its conformational landscape. For this compound, conformational freedom arises primarily from the rotation around several single bonds: the C(aryl)–N bond of the isocyanide group and the C(aryl)–O and O–CH₃ bonds of the three methoxy substituents.

Computational methods are used to perform a systematic conformational analysis to identify stable conformers (local minima on the potential energy surface) and the transition states that connect them. researchgate.net This is typically done by performing relaxed potential energy surface (PES) scans, where a specific dihedral angle is systematically varied and the energy is minimized at each step. researchgate.net

Methodology: Quantum-chemical methods such as Møller-Plesset second-order perturbation theory (MP2) or DFT (with appropriate dispersion corrections) are employed to calculate the energies of different conformations. researchgate.net These calculations can be performed in the gas phase or with a solvent model to simulate solution-phase behavior. researchgate.net

Energetic Profile: The results are visualized as an energetic profile, plotting the relative energy against the rotational dihedral angle. researchgate.net This profile reveals the energy barriers between different conformers. For this compound, the orientation of the three methoxy groups relative to the phenyl ring and to each other will lead to a complex PES with multiple low-energy conformers. Studies on similar substituted benzenes have shown that rotational barriers are typically in the range of a few kcal/mol. researchgate.net

NBO Analysis: Natural Bond Orbital (NBO) analysis can be used to understand the electronic origins of conformational preferences, such as stabilizing hyperconjugative interactions or destabilizing steric repulsions. researchgate.net

A computational study on mephedrone (B570743) derivatives, for example, identified low-energy conformers connected by transition states with low rotational barriers (e.g., 3.64 kcal/mol). researchgate.net A similar analysis for this compound would be crucial for understanding its dynamic behavior and how its shape influences its interactions with other molecules.

Conformer / Transition StateDihedral Angle(s) of InterestRelative Energy (kcal/mol) (Hypothetical)Method of Calculation
Global Minimum ConformerC-C-O-C, C-C-N-C0.00MP2/6-31G(d,p) or DFT-D3 researchgate.net
Local Minimum Conformer 2C-C-O-C, C-C-N-C0.5 - 2.0MP2/6-31G(d,p) or DFT-D3 researchgate.net
Rotational Transition State 1C-C-O-C3.0 - 7.0MP2/6-31G(d,p) or DFT-D3 researchgate.net
Rotational Transition State 2C-C-N-C< 1.0MP2/6-31G(d,p) or DFT-D3

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3,4,5-trimethoxyphenyl-isocyanide derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or condensation reactions. For example, derivatives like 3,4,5-trimethoxyphenylthioindoles are synthesized via thiol- or ketone-bridging groups at specific positions of heterocyclic cores. Reaction yields (e.g., 17–73% in isoxazolidine derivatives) depend on steric hindrance, substituent reactivity, and solvent polarity . Optimization includes adjusting stoichiometry, temperature, and catalysts. For instance, using 1,4-dioxane as a solvent and room-temperature stirring can improve yields in benzoylisothiocyanate-mediated reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.2 ppm). Diastereomeric splitting in nitro/isoxazolidine derivatives confirms stereochemistry .
  • IR : Confirm isocyanide groups via C≡N stretches (~2100–2150 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • HR-MS : Validate molecular weight with <2 ppm error. For example, 3,4,5-trimethoxyphenylacetone (C₁₂H₁₆O₄) shows [M+H]⁺ at m/z 225.1121 .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For high-resolution data, SHELXPRO can model twinning or disorder. Crystallization in ethanol or ethyl acetate often yields suitable crystals, as seen in isoxazolidine derivatives (melting points 104–132°C) .

Advanced Research Questions

Q. How do 3,4,5-trimethoxyphenyl substituents influence tubulin polymerization inhibition in anticancer drug design?

  • Methodological Answer : The trimethoxyphenyl moiety mimics colchicine’s binding to β-tubulin’s hydrophobic pocket. Derivatives with sulfur bridges (e.g., 3-((3,4,5-trimethoxyphenyl)thio)-1H-indole) show IC₅₀ values <50 nM in cancer cell lines. Assays include:

  • Tubulin polymerization inhibition : Monitor turbidity at 350 nm with purified tubulin .
  • Cell cycle analysis : Flow cytometry to detect G2/M arrest in HeLa cells .

Q. What computational approaches predict the reactivity and stability of this compound in cyclotrimerization reactions?

  • Methodological Answer : Hybrid DFT (e.g., B3LYP/6-31G(d)) calculates thermodynamic parameters (ΔH, ΔG) for isocyanate cyclotrimerization. For example, triphenyl isocyanurate formation is exothermic (ΔH ~ -200 kJ/mol) with activation energy <100 kJ/mol. MD simulations model solvent effects on reaction pathways .

Q. How can contradictory bioactivity data between in vitro and in vivo studies of 3,4,5-trimethoxyphenyl derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolic profiling : LC-MS/MS to identify degradation products.
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .

Q. What experimental protocols assess the Hedgehog signaling inhibition by 3,4,5-trimethoxyphenylthioindoles?

  • Methodological Answer :

  • NIH3T3 Shh-Light II assay : Luciferase reporter system to quantify Gli1 transcription. IC₅₀ values (e.g., 38 nM for imidazole-substituted derivatives) confirm potency .
  • Western blotting : Detect Smo and Ptch1 protein levels in treated cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.